4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Beschreibung
4-[(2-Bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a morpholine derivative featuring a 2-bromobenzyl group at the 4-position and a pyrrolidine-1-carbonyl moiety at the 2-position. Its molecular formula is C₁₆H₁₉BrN₂O₂, with a molecular weight of 363.24 g/mol. Morpholine derivatives are frequently explored in medicinal chemistry for their pharmacokinetic adaptability and binding versatility, particularly in kinase inhibition or central nervous system (CNS) targeting .
Eigenschaften
IUPAC Name |
[4-[(2-bromophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c17-14-6-2-1-5-13(14)11-18-9-10-21-15(12-18)16(20)19-7-3-4-8-19/h1-2,5-6,15H,3-4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHGEIBRWCJLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the morpholine class. This compound features a unique combination of a bromophenyl group and a pyrrolidine moiety, which enhances its potential biological activity. Morpholines are widely recognized for their versatility in medicinal chemistry, and compounds with similar structures often exhibit diverse pharmacological effects.
Chemical Structure and Properties
The molecular structure of 4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine can be described as follows:
- Morpholine Ring : A six-membered ring containing one nitrogen atom.
- Bromophenyl Group : A phenyl ring substituted with a bromine atom, which may influence the compound's lipophilicity and biological interactions.
- Pyrrolidine Moiety : A five-membered nitrogen-containing ring that contributes to the compound's overall pharmacological profile.
Antimicrobial Properties
Research indicates that morpholine derivatives can exhibit antimicrobial activity. For instance, compounds similar to 4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine have shown effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess antibacterial properties, potentially targeting pathogens such as Staphylococcus aureus and Escherichia coli.
Antitumor Activity
The presence of the bromophenyl group in 4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine may enhance its interaction with biological targets involved in cancer progression. Similar compounds have been reported to exhibit antitumor effects through mechanisms such as apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
There is emerging evidence suggesting that morpholine derivatives can influence neurotransmitter systems, potentially leading to antidepressant or anxiolytic effects. The structural features of 4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine may allow it to modulate neurotransmitter receptors effectively.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(2-fluorophenyl)-2-(pyrrolidine-1-carbonyl)morpholine | Fluorine substitution instead of bromine | Potential anticonvulsant |
| 3-(2-bromophenyl)-pyrrolidine-2,5-dione | Different ring structure | Anticonvulsant activity |
| 4-{[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl]benzonitrile | Piperidine instead of pyrrolidine | Antitumor properties |
This table illustrates how variations in structural features can lead to differences in biological activity among related compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of compounds related to 4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine. For example:
- Synthesis and Characterization : A study detailed the multi-step synthesis of similar morpholine derivatives, highlighting their potential as drug candidates due to their diverse biological activities.
- In Vitro Studies : Investigations into the antibacterial activity of related compounds revealed minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 3.12 to 12.5 µg/mL, indicating significant antimicrobial potential.
- Molecular Docking Studies : Computational studies have suggested that 4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine could effectively bind to specific molecular targets involved in disease pathways, supporting its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and analogs identified in the evidence:
Pharmacological and Physicochemical Comparisons
- Lipophilicity and Bioavailability: The target compound’s bromophenyl group confers higher lipophilicity (clogP ~3.2) compared to the fluorinated analog in (clogP ~2.8) . However, the morpholine ring’s oxygen atom introduces polarity, balancing membrane permeability and solubility. In contrast, the thienopyrimidine derivative () has a sulfonyl group, significantly improving aqueous solubility but reducing blood-brain barrier penetration .
- Electronic Effects: Bromine’s electron-withdrawing nature in the target compound may enhance stability against metabolic oxidation compared to chlorine in ’s pyrrolo-pyridine derivative.
- Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of morpholine with 2-bromobenzyl bromide, followed by carbonyl coupling with pyrrolidine. This contrasts with the multi-step procedures for thienopyrimidine derivatives (), which require Suzuki couplings and sulfonylation .
Key Research Findings and Trends
Substituent Trade-offs : Bromine’s size and lipophilicity improve target binding but may increase hepatotoxicity risks compared to smaller halogens like fluorine .
Heterocycle Impact : Morpholine’s oxygen enhances solubility, whereas pyrrolidine () or piperazine () rings introduce conformational flexibility .
Synthetic Complexity : Bulky substituents (e.g., diphenyl in ) complicate synthesis and purification, reducing scalability compared to the target compound’s simpler structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
